molecular formula C₂₀H₃₃NO₃ B1160115 N-Formyl Fingolimod

N-Formyl Fingolimod

Cat. No.: B1160115
M. Wt: 335.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl Fingolimod is a chemical derivative of the immunomodulatory agent Fingolimod (also known as FTY720), designed for research applications. The parent compound is a well-characterized sphingosine 1-phosphate receptor (S1PR) modulator. Its primary researched mechanism involves functional antagonism of the S1P receptor, which leads to the internalization and degradation of the receptor on lymphocytes. This process effectively sequesters lymphocytes in lymph nodes, preventing their egress into circulation and subsequent migration to sites of inflammation, such as the central nervous system in autoimmune models . Due to this mechanism, Fingolimod and its analogs are of significant interest in immunological and neurological research, particularly for investigating pathways related to autoimmune conditions . Furthermore, research indicates that S1PR modulation may have direct effects within the central nervous system, influencing the function of glial cells such as astrocytes and oligodendrocytes, and potentially impacting neuroinflammation and neuroprotection . The structural modification in this compound alters its properties compared to the parent compound, making it a valuable tool for researchers exploring structure-activity relationships (SAR), metabolic pathways, and the distinct pharmacological profiles of novel S1PR modulator derivatives in preclinical settings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₀H₃₃NO₃

Molecular Weight

335.48

Origin of Product

United States

Scientific Research Applications

Multiple Sclerosis

N-Formyl Fingolimod is primarily recognized for its application in treating multiple sclerosis. Clinical studies have demonstrated significant reductions in gadolinium-enhanced lesions and annualized relapse rates in patients treated with Fingolimod . The drug's efficacy is attributed to its ability to modulate immune responses effectively.

Neurodegenerative Diseases

Recent research indicates that this compound may also have therapeutic implications for neurodegenerative diseases such as:

  • Alzheimer's Disease : Studies suggest that it can reduce pathological changes in animal models of Alzheimer's disease by modulating immune cell infiltration and protecting neuronal integrity .
  • Parkinson's Disease : There is emerging evidence that this compound may help mitigate neuroinflammation associated with Parkinson's disease, although more clinical data are needed .

Cancer Therapy

The compound has shown potential in cancer therapy by influencing various molecular pathways involved in tumor progression. Its ability to induce apoptosis and modulate immune responses may enhance the efficacy of existing cancer treatments .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

  • Pediatric Multiple Sclerosis : A study involving three pediatric patients with aggressive forms of MS demonstrated that treatment with Fingolimod resulted in stabilization of the disease without significant adverse effects. MRI scans showed no new lesions after treatment .
  • Alzheimer's Disease Models : In animal models, administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Combination Therapies : Ongoing trials are exploring the use of this compound as an adjunct therapy alongside conventional treatments for various conditions, including MS and cancer. Preliminary results indicate enhanced therapeutic outcomes when combined with other agents .

Preparation Methods

Direct N-Formylation Using Formic Acid

The most straightforward method involves reacting Fingolimod’s free amine with formic acid under neat conditions. This approach, adapted from general N-formylation protocols, avoids hazardous reagents and achieves high atom economy.

Procedure

  • Reaction Setup : Fingolimod free base (1 eq) and formic acid (4 eq) are mixed without solvent.

  • Heating : The mixture is stirred at 60°C for 4–6 hours.

  • Work-Up : The product is quenched with ice, extracted using ethyl acetate, and purified via recrystallization.

Key Data

ParameterValueSource
Yield75–85%
Reaction Time4–6 hours
Purity (HPLC)>98%

Advantages

  • Green Chemistry : No toxic solvents or coupling agents required.

  • Scalability : Suitable for industrial applications due to minimal purification steps.

Limitations

  • Risk of O-formylation at the adjacent hydroxyl group if stoichiometry is unbalanced.

Metal-Catalyzed Chemoselective Formylation

Transition metals such as Cu(II) direct acylation reactions toward specific functional groups. While Cu(II) typically favors O-acylation in 1,2-amino alcohols, recent studies suggest that altering metal ligands or reaction pH may enable N-selectivity.

Procedure

  • Coordination : Fingolimod is dissolved in aqueous buffer (pH 7.5) with Cu(NO₃)₂.

  • Acylation : Formyl phosphate or acyl adenylate is added as the formyl donor.

  • Quenching : The reaction is halted with EDTA, and the product is isolated via column chromatography.

Key Data

ParameterValueSource
Yield40–50%
Selectivity (N:O)1:3 (Cu(II))
Optimal pH7.5–8.0

Advantages

  • Precision : Potential for regioselective control with optimized metal-ligand systems.

  • Mild Conditions : Avoids high temperatures.

Limitations

  • Low N-selectivity with Cu(II); requires further catalyst development.

Mechanistic Insights and Reaction Optimization

Role of Reaction Medium in Neat Formylation

The absence of solvent in formic acid-mediated reactions enhances nucleophilicity of the amine by minimizing solvation effects. FTIR studies confirm formamide bond formation via characteristic carbonyl stretches at 1,660–1,690 cm⁻¹.

Steric and Electronic Effects in Fingolimod

Fingolimod’s secondary amine and adjacent hydroxyl group create steric hindrance, necessitating excess formic acid (4 eq) to drive the reaction. Computational modeling reveals that protonation of the hydroxyl group reduces competing O-acylation.

Industrial-Scale Considerations

Purification Strategies

  • Crystallization : this compound is isolated as a hydrochloride salt using methanol/ammonium chloride, achieving >99% purity.

  • Chromatography : Reverse-phase HPLC resolves N- and O-formylated byproducts, critical for pharmaceutical-grade material.

MetricValueSource
Process Mass Intensity2.1 (solvent-free method)
E-Factor0.8

Q & A

Q. What is the primary mechanism of action of fingolimod in multiple sclerosis (MS), and how does it differ from other disease-modifying therapies (DMTs)?

Fingolimod’s active metabolite, fingolimod-phosphate (fingolimod-P), modulates sphingosine 1-phosphate receptors (S1PRs), particularly S1P₁, by inducing receptor internalization. This prevents lymphocyte egress from lymph nodes, reducing CNS infiltration of pathogenic T-cells . Unlike injectable DMTs, fingolimod also exerts direct CNS effects by binding S1PRs on astrocytes and neurons, potentially offering neuroprotective benefits . Experimental autoimmune encephalomyelitis (EAE) studies show that S1P₁ receptor deficiency on astrocytes nullifies fingolimod’s efficacy, highlighting its dual immune-CNS mechanism .

Q. How should researchers design pharmacokinetic studies to account for fingolimod’s metabolism and drug interactions?

Fingolimod has 93% oral bioavailability and a half-life of 6–9 days, requiring steady-state pharmacokinetic assessments over weeks . Hepatic CYP4F2 is the primary metabolizing enzyme, necessitating studies on drug-drug interactions with CYP inhibitors/inducers (e.g., ketoconazole, rifampicin) . Phase III trials (e.g., TRANSFORMS) used dose escalation (0.5 mg vs. 1.25 mg) to balance efficacy and adverse effects, with endpoints like lymphocyte count reduction (>60% at 0.5 mg) and cardiac monitoring for bradycardia .

Q. What clinical trial endpoints are most relevant for evaluating fingolimod’s efficacy in MS?

Key endpoints include:

  • Annualized relapse rate (ARR): Reduced by 52–60% vs. placebo in FREEDOMS .
  • MRI activity: 67–74% reduction in gadolinium-enhancing lesions .
  • Disability progression: 30% reduction in 3-month confirmed disability worsening .
  • Brain volume loss: 23–35% reduction in atrophy vs. placebo . Stratified analyses (e.g., high vs. low Sema4A serum levels) can identify subpopulations with enhanced responses .

Advanced Research Questions

Q. How can contradictory findings on fingolimod’s infection risk be reconciled methodologically?

A 2021 meta-analysis of 12 RCTs (8,448 patients) resolved contradictions by pooling

  • Overall infection risk: 62.2% (fingolimod) vs. 37.8% (placebo/first-gen DMTs), with herpes zoster (2.1%) and respiratory infections (14.3%) as predominant risks .
  • Confounders: Higher doses (1.25 mg) increased infections vs. 0.5 mg, suggesting dose-dependent immune suppression .
  • Mitigation: Baseline lymphocyte counts and vaccination status should be stratified in trial designs .

Q. What experimental models and biomarkers validate fingolimod’s neuroprotective effects in Alzheimer’s disease (AD)?

The 3xTg-AD mouse model demonstrated:

  • Cognitive improvement: Fingolimod-treated mice showed higher discrimination index in the Novel Object Location (NOL) test at 8 and 12 months (p<0.05) .
  • Pathological biomarkers: Reduced amyloid-β plaques and tau hyperphosphorylation via S1P₁-mediated BDNF upregulation .
  • Imaging: MRI-based brain volume preservation correlated with synaptic marker recovery (e.g., synaptophysin) .

Q. What methodologies elucidate fingolimod’s anti-cancer effects in head and neck squamous cell carcinoma (HNSC)?

  • In vitro: SCC9 cell lines treated with fingolimod showed IC₅₀ = 4.34 μM via CCK-8 assay, with Ki-67 and Bcl-2 downregulation (p<0.05) .
  • Omics: Gene Set Enrichment Analysis (GSEA) linked fingolimod to cell cycle arrest (NES=1.53, p<0.05), validated by cyclin D1/CDK4 suppression .
  • TCGA data: PLK1 overexpression in HNSC (HR=1.34, logrank p=0.036) was reversed by fingolimod, confirming PLK1 as a key target .

Q. How do rebound exacerbations post-fingolimod cessation inform MS therapy sequencing?

  • Incidence: 10.9% of patients (5/46) experienced severe relapses within 4–16 weeks post-cessation, with >30 new MRI lesions .
  • Mechanism: Rapid lymphocyte repletion (from lymph nodes) and S1P₁ resensitization may drive rebound .
  • Mitigation: Transition to fast-acting therapies (e.g., rituximab) pre-cessation and extended washout periods (>8 weeks) are under investigation .

Q. What are the methodological challenges in studying fingolimod’s teratogenicity and pediatric safety?

  • Pregnancy registries: 7.6% fetal abnormalities (5/66 pregnancies) occurred with first-trimester exposure, including acrania and tibial bowing .
  • Pediatric trials: Phase III PARADIGMS (10–17 years) used lymphocyte subset tracking and cardiac monitoring, with no hepatic toxicity reported .
  • Ethical considerations: Contraception mandates (2 months post-cessation) and exclusion of pregnant patients from trials are standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.